molecular formula C16H16ClN3O2S B2856124 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 891109-48-1

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2856124
CAS No.: 891109-48-1
M. Wt: 349.83
InChI Key: TUWRQXBQHQDLRH-UHFFFAOYSA-N
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Description

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C16H16ClN3O2S and its molecular weight is 349.83. The purity is usually 95%.
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Properties

IUPAC Name

1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2S/c17-11-3-5-13(6-4-11)20-10-12(8-15(20)21)19-16(22)18-9-14-2-1-7-23-14/h1-7,12H,8-10H2,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWRQXBQHQDLRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic compound of considerable interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrrolidinone ring, a chlorophenyl group, and a thiophenemethyl urea moiety. Its molecular formula is C17H20ClN3O2C_{17}H_{20}ClN_3O_2 with a molecular weight of approximately 335.81 g/mol. The unique arrangement of functional groups contributes to its diverse reactivity and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may exhibit the following mechanisms:

  • Enzyme Inhibition : It has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial in neurotransmission.
  • Antimicrobial Activity : Preliminary studies suggest it may possess antibacterial properties against specific strains of bacteria.
  • Antitumor Activity : Related compounds have demonstrated antiproliferative effects in cancer cell lines.

Biological Activity Data

A summary of biological activities observed in various studies is presented in the table below:

Activity Type Test Organism/Target IC50 Value (µM) Reference
AChE InhibitionHuman AChE2.14 ± 0.003
Antibacterial ActivitySalmonella typhiModerate
Bacillus subtilisModerate to Strong
Antitumor ActivityHT-29 Cell Line10.5 ± 0.005

Study 1: Antimicrobial Screening

A study conducted on various derivatives, including this compound, assessed their antibacterial properties against multiple bacterial strains. The results indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis, making it a candidate for further development as an antibacterial agent.

Study 2: Enzyme Inhibition

Docking studies were performed to evaluate the binding affinity of the compound to AChE. The findings revealed that the compound binds effectively to the active site of AChE, suggesting its potential as a therapeutic agent in treating neurodegenerative diseases such as Alzheimer's.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea?

  • Methodology :

  • Step 1 : Formation of the pyrrolidin-5-one core via cyclization of γ-aminobutyric acid derivatives under acidic or basic conditions (e.g., HCl or KOH in ethanol) .
  • Step 2 : Urea linkage formation between the pyrrolidinone intermediate and thiophen-2-ylmethyl isocyanate. Reaction conditions typically involve anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
    • Key Challenges : Side reactions during urea formation (e.g., competing thiourea derivatives) require strict temperature control and inert atmospheres .

Q. How is the structural identity of this compound validated?

  • Analytical Techniques :

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., 4-chlorophenyl at C1, thiophen-2-ylmethyl at urea nitrogen) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular formula (e.g., C17_{17}H16_{16}ClN3_3O2_2S) .
  • X-ray Crystallography : For unambiguous confirmation, use SHELXL-2018 for structure refinement. Example: Similar urea derivatives show planar urea moieties and intermolecular H-bonding .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Target Selection : Prioritize enzyme inhibition (e.g., kinases, proteases) or receptor modulation (e.g., GPCRs) based on structural analogs. For example:

  • α7 Nicotinic Acetylcholine Receptors : Electrophysiology assays (e.g., Xenopus oocyte models) to assess agonist/antagonist activity .
  • Anticancer Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

  • Approaches :

  • Molecular Docking : Use AutoDock Vina to model binding to α7 nAChRs or IMP dehydrogenase (critical for antiparasitic activity) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_d) and stoichiometry .
  • Enzyme Kinetics : Measure IC50_{50} values under varying substrate concentrations to determine inhibition mode (competitive/non-competitive) .
    • Case Study : Analogous urea inhibitors of Cryptosporidium IMP dehydrogenase showed IC50_{50} values <1 µM, with hydrogen bonding to catalytic residues .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Strategy :

  • Substituent Variation : Synthesize analogs with halogen (F, Br), alkyl (methyl, cyclopropyl), or heteroaromatic (pyridyl, furyl) substitutions on the phenyl or thiophene groups .
  • Key Findings :
Substituent PositionBiological Activity (IC50_{50}, µM)LogP
4-Cl (Parent)2.5 (α7 nAChR)3.1
3-F1.8 (Improved solubility)2.9
2-Methylthiophene4.2 (Reduced potency)3.5
  • Conclusion : Electron-withdrawing groups (e.g., Cl, F) at the 4-position enhance target affinity, while bulky substituents reduce membrane permeability .

Q. How should conflicting biological data (e.g., varying IC50_{50} values across studies) be resolved?

  • Root Causes :

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or buffer conditions (pH, divalent cations) .
  • Compound Stability : Degradation in DMSO stock solutions over time; validate via HPLC before assays .
    • Resolution :
  • Orthogonal Assays : Confirm activity using fluorescence polarization (binding) and functional assays (e.g., calcium flux) .
  • Structural Analysis : Compare crystal structures of compound-target complexes to identify binding mode discrepancies .

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